
1-Benzyl-4-methoxy-1H-pyrazole
Overview
Description
1-Benzyl-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydraz
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
1-Benzyl-4-methoxy-1H-pyrazole exhibits notable anticancer properties, particularly through its role in inhibiting key signaling pathways involved in tumor growth. Research indicates that pyrazole derivatives can modulate the activity of proteins associated with cancer progression, such as BRAF and ERK pathways.
Case Study:
In a study examining various pyrazole analogs, compounds similar to this compound demonstrated significant inhibition of BRAF mutant melanoma cell lines, leading to reduced cell proliferation and increased apoptosis rates . This suggests a promising avenue for developing targeted cancer therapies.
Neuroprotective Effects
Pharmacological Insights:
The neuroprotective effects of this compound have been explored in the context of ischemic stroke and neurodegenerative disorders. The compound is believed to exert protective effects by modulating neurotransmitter levels and reducing oxidative stress.
Research Findings:
A pharmacological screening approach identified several pyrazole derivatives, including this compound, that exhibited neuroprotective activity in primary cortical neurons subjected to oxygen-glucose deprivation. These compounds were found to significantly reduce neuronal damage and infarction size in animal models .
Anti-inflammatory Properties
Mechanism:
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By modulating these pathways, the compound can alleviate symptoms associated with inflammatory diseases.
Case Study:
In a comparative study of various pyrazole derivatives, this compound showed lower ulcerogenic indices compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile while maintaining efficacy in reducing inflammation .
Cardiovascular Applications
Therapeutic Potential:
Research has indicated that pyrazole derivatives can influence cardiovascular health by acting on calcium channels and modulating vascular tone. This compound has been studied for its antihypertensive effects through its action as a calcium channel blocker.
Research Findings:
Studies have shown that compounds with similar structures can effectively reduce blood pressure in hypertensive models by promoting vasodilation and decreasing peripheral resistance . This positions this compound as a candidate for further investigation in cardiovascular therapies.
Synthesis and Structural Variability
Synthetic Approaches:
The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. Techniques such as regioselective synthesis using trichloromethyl enones have been employed to produce this compound efficiently .
Table: Summary of Applications
Application | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Inhibition of BRAF/ERK pathways | Reduced proliferation in melanoma cell lines |
Neuroprotective | Modulation of neurotransmitters & oxidative stress | Decreased neuronal damage post-stroke |
Anti-inflammatory | COX inhibition | Lower ulcerogenic index compared to traditional NSAIDs |
Cardiovascular | Calcium channel blockade | Effective blood pressure reduction |
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-benzyl-4-methoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-7-12-13(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
MBEXEUYLJHYMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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